Ferrous lactate trihydrate

描述

属性

CAS 编号 |

6047-24-1 |

|---|---|

分子式 |

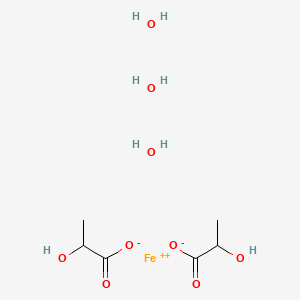

C6H16FeO9 |

分子量 |

288.03 g/mol |

IUPAC 名称 |

2-hydroxypropanoate;iron(2+);trihydrate |

InChI |

InChI=1S/2C3H6O3.Fe.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 |

InChI 键 |

VPKDTEBBNJPGBH-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Fe+2] |

规范 SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Fe+2] |

其他CAS编号 |

5905-52-2 |

Pictograms |

Irritant |

产品来源 |

United States |

科学研究应用

Nutritional Applications

1. Iron Supplementation

Ferrous lactate trihydrate is widely used as an iron supplement due to its high bioavailability compared to other iron salts. It effectively increases hemoglobin levels and improves oxygen transport in the blood, making it a preferred choice for treating iron-deficiency anemia. Studies indicate that the absorption of iron from this compound is significantly higher than from other compounds like ferric ammonium citrate .

2. Fortification of Foods

This compound is often incorporated into fortified foods and dietary supplements. Its solubility in water allows for easy integration into various formulations, enhancing the nutritional profile of products aimed at populations at risk of iron deficiency, such as pregnant women and children.

| Application | Description |

|---|---|

| Iron Supplementation | Effective in increasing hemoglobin levels |

| Food Fortification | Enhances nutritional value in fortified foods |

Pharmaceutical Applications

1. Treatment of Anemia

This compound is utilized in the pharmaceutical industry for the treatment of hypochromic anemia. It is often included in formulations designed to replenish iron stores in patients who cannot tolerate traditional iron supplements due to gastrointestinal side effects .

2. Mechanism of Action

The mechanism by which this compound operates involves the lactic acid component acting as a chelating agent. This property helps maintain the iron in a soluble form, which enhances its absorption in the intestines . This characteristic is crucial for ensuring effective treatment outcomes.

Case Studies

Case Study 1: Efficacy in Iron Absorption

A study published on the absorption rates of various iron fortification compounds demonstrated that this compound provided a 50-100% higher absorption rate compared to ferric ammonium citrate when added to fish sauce . This finding underscores the compound's effectiveness as an iron source.

Case Study 2: Tolerability and Side Effects

Research indicates that while this compound is generally well-tolerated, some individuals may experience gastrointestinal discomfort, including nausea and constipation . These side effects are critical considerations for healthcare providers when recommending this supplement.

Unique Features and Comparisons

This compound possesses unique properties that distinguish it from other iron compounds. Below is a comparison table highlighting these differences:

| Compound Name | Formula | Bioavailability | Solubility | Common Uses |

|---|---|---|---|---|

| This compound | C₆H₁₆FeO₉·3H₂O | High | Soluble in water | Dietary supplements, food fortification |

| Ferrous Sulfate | FeSO₄ | Moderate | Soluble | Iron supplementation |

| Ferric Lactate | Fe(C₃H₅O₃)₃ | Low | Less soluble | Food coloring, less common for supplementation |

| Ferrous Gluconate | C₁₂H₂₂FeO₁₂ | Moderate | Soluble | Dietary supplements |

相似化合物的比较

Table 1: Key Properties of Iron Supplements

| Compound | Iron Content (%) | Solubility in Water | Bioavailability | Common Side Effects | Cost (Relative) |

|---|---|---|---|---|---|

| This compound | 19–20 | High | 15–20% | Mild (GI irritation) | Moderate |

| Ferrous Sulfate (Heptahydrate) | 20 | Very High | 10–15% | Severe (GI distress) | Low |

| Ferrous Fumarate | 33 | Low | 12–18% | Moderate | Low |

| Ferric Pyrophosphate | 25–30 | Insoluble | 2–5% | Minimal | High |

| Ferrous Bisglycinate | 20–24 | High | 20–25% | Minimal | High |

Notes:

- Bioavailability : this compound outperforms ferrous sulfate and fumarate due to its solubility and lower interaction with dietary inhibitors (e.g., phytates) .

- Side Effects : Its lactate moiety acts as a buffering agent, reducing gastric irritation compared to ferrous sulfate .

- Regulatory Status : Authorized in the EU as a feed additive (functional group: trace element) alongside ferrous sulfate, fumarate, and citrate .

Comparison with Other Metal Lactates

Research Findings and Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。